
Bicyclo(3.2.2)nona-2,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo(3.2.2)nona-2,6-diene is an organic compound with the molecular formula C₉H₁₂. It is a bicyclic hydrocarbon featuring a unique structure with two fused rings. This compound is of interest in organic chemistry due to its structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo(3.2.2)nona-2,6-diene can be synthesized through various methods. One notable method involves the Diels-Alder reaction, where a diene reacts with a dienophile under specific conditions to form the bicyclic structure. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene under high-pressure cycloaddition followed by thermal cycloreversion yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
Bicyclo(3.2.2)nona-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated bicyclic compounds.
Substitution: Electrophilic substitution reactions, such as bromination, can occur, leading to the formation of dibromides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Bromination can be carried out using bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Dibromides and other halogenated derivatives.
科学的研究の応用
Bicyclo(3.2.2)nona-2,6-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and stereochemistry.
Biology: Its derivatives are used in the synthesis of biologically active molecules.
Medicine: Some derivatives have potential therapeutic applications.
Industry: It is used in the synthesis of complex organic molecules and materials
作用機序
The mechanism of action of bicyclo(3.2.2)nona-2,6-diene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction being studied .
類似化合物との比較
Similar Compounds
Bicyclo(3.3.1)nonane: Another bicyclic hydrocarbon with a different ring fusion pattern.
Bicyclo(2.2.2)octa-2,5-diene: A smaller bicyclic compound with similar reactivity.
Uniqueness
Bicyclo(3.2.2)nona-2,6-diene is unique due to its specific ring structure, which imparts distinct reactivity and stability compared to other bicyclic compounds. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry .
特性
CAS番号 |
14993-07-8 |
|---|---|
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
IUPAC名 |
bicyclo[3.2.2]nona-2,6-diene |
InChI |
InChI=1S/C9H12/c1-2-8-4-6-9(3-1)7-5-8/h1-2,4,6,8-9H,3,5,7H2 |
InChIキー |
OLNXIBCIPUFDHP-UHFFFAOYSA-N |
正規SMILES |
C1CC2C=CCC1C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


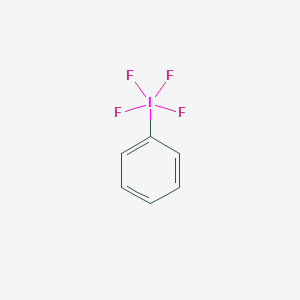
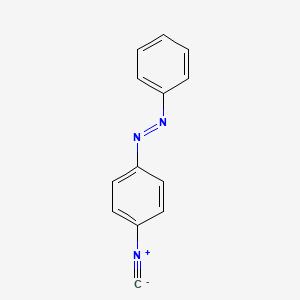
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
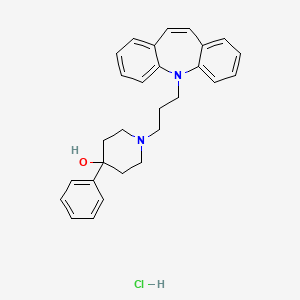
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)

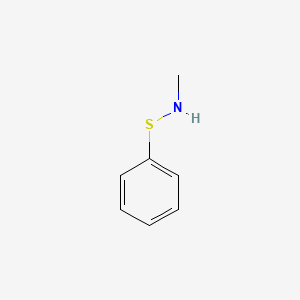
![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)
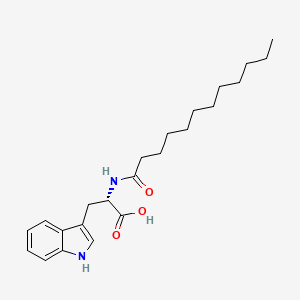

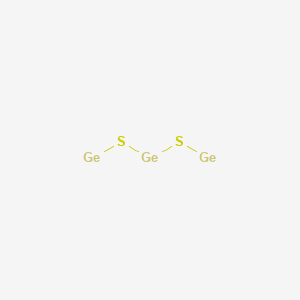

![N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14699975.png)
